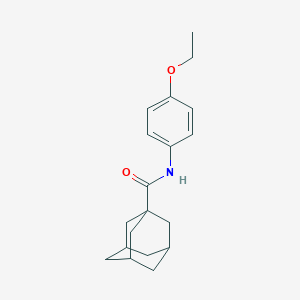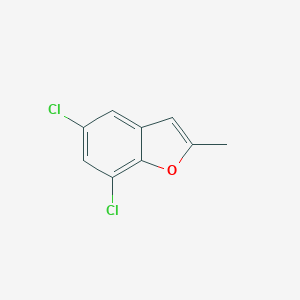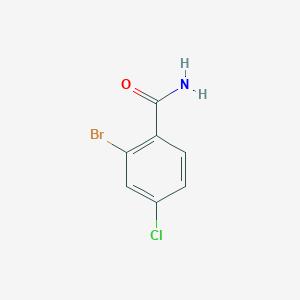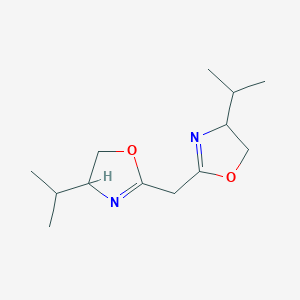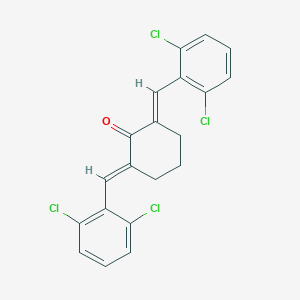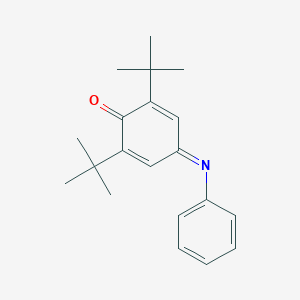
2,6-Ditert-butyl-4-(phenylimino)-2,5-cyclohexadien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Ditert-butyl-4-(phenylimino)-2,5-cyclohexadien-1-one, also known as PTIO, is a stable nitric oxide (NO) scavenger molecule that has been widely used in scientific research. PTIO is a yellow crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Mécanisme D'action
2,6-Ditert-butyl-4-(phenylimino)-2,5-cyclohexadien-1-one scavenges NO through a redox reaction that converts NO to nitrate. This compound has a high affinity for NO and reacts rapidly with it to form PTI, which is a stable nitroxide radical. PTI can then be reduced back to this compound by various reducing agents such as ascorbic acid and glutathione.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cardiovascular research, this compound has been used to study the role of NO in vasodilation and blood pressure regulation. In cancer research, this compound has been used to investigate the role of NO in tumor growth and metastasis. In neuroscience research, this compound has been used to study the role of NO in neuronal signaling and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Ditert-butyl-4-(phenylimino)-2,5-cyclohexadien-1-one has several advantages as a NO scavenger in lab experiments. It is stable, soluble in organic solvents, and has a high affinity for NO. However, this compound has some limitations as well. It can react with other reactive oxygen species (ROS) such as superoxide and hydrogen peroxide, which can complicate the interpretation of results. Additionally, this compound can interfere with other redox reactions in cells and tissues, which can affect the overall redox balance.
Orientations Futures
There are several future directions for 2,6-Ditert-butyl-4-(phenylimino)-2,5-cyclohexadien-1-one research. One direction is to investigate the role of this compound in aging and age-related diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the potential therapeutic applications of this compound in cardiovascular disease and cancer. Additionally, the development of new this compound derivatives with improved specificity and selectivity for NO scavenging could lead to new insights in NO signaling and redox biology.
Méthodes De Synthèse
2,6-Ditert-butyl-4-(phenylimino)-2,5-cyclohexadien-1-one can be synthesized through the condensation reaction between 2,6-ditert-butyl-4-formylphenol and aniline in the presence of acetic acid. The reaction yields this compound as a yellow crystalline powder with a yield of approximately 60-70%.
Applications De Recherche Scientifique
2,6-Ditert-butyl-4-(phenylimino)-2,5-cyclohexadien-1-one has been widely used as a NO scavenger in scientific research. NO is a signaling molecule that plays a crucial role in many physiological processes such as vasodilation, neurotransmission, and immune response. However, excessive production of NO can lead to oxidative stress and tissue damage. This compound can scavenge NO and prevent its harmful effects. This compound has been used in various fields of research such as cardiovascular disease, cancer, and neuroscience.
Propriétés
Numéro CAS |
14329-20-5 |
|---|---|
Formule moléculaire |
C20H25NO |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-phenyliminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C20H25NO/c1-19(2,3)16-12-15(21-14-10-8-7-9-11-14)13-17(18(16)22)20(4,5)6/h7-13H,1-6H3 |
Clé InChI |
CXVKVRZNTQUYKW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NC2=CC=CC=C2)C=C(C1=O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=NC2=CC=CC=C2)C=C(C1=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188400.png)
![1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid](/img/structure/B188404.png)

